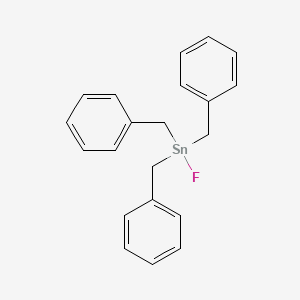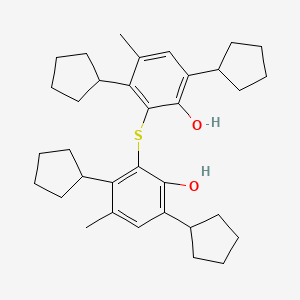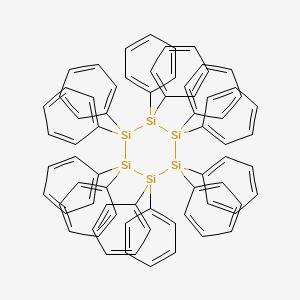
Dodecaphenylhexasilinane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
NSC 170030 is a chemical compound that has garnered attention in various scientific fields due to its unique properties and potential applications. This compound is known for its involvement in several chemical reactions and its utility in research, particularly in the fields of chemistry, biology, and medicine.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of NSC 170030 involves several steps, each requiring specific conditions to ensure the desired product is obtained. The synthetic route typically starts with the preparation of intermediate compounds, which are then subjected to various chemical reactions such as condensation, cyclization, and purification processes. The reaction conditions, including temperature, pressure, and the use of catalysts, are carefully controlled to optimize yield and purity.
Industrial Production Methods
In an industrial setting, the production of NSC 170030 is scaled up using large reactors and continuous flow systems. The process involves the same fundamental steps as in laboratory synthesis but is optimized for efficiency and cost-effectiveness. Industrial production also incorporates advanced purification techniques to ensure the compound meets the required standards for its intended applications.
化学反応の分析
Types of Reactions
NSC 170030 undergoes several types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: The compound can be reduced using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: NSC 170030 can participate in substitution reactions where one functional group is replaced by another, typically using reagents like halogens or nucleophiles.
Common Reagents and Conditions
The reactions involving NSC 170030 often require specific reagents and conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in an anhydrous solvent.
Substitution: Halogens in the presence of a catalyst or nucleophiles under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield various oxygenated derivatives, while reduction can produce different reduced forms of the compound. Substitution reactions typically result in the formation of new compounds with altered functional groups.
科学的研究の応用
NSC 170030 has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in various chemical reactions and as a standard for analytical methods.
Biology: The compound is studied for its potential effects on biological systems, including its role in cellular processes and its interaction with biomolecules.
Medicine: NSC 170030 is investigated for its potential therapeutic applications, including its use as a drug candidate for treating various diseases.
Industry: The compound is utilized in the development of new materials and in various industrial processes.
作用機序
The mechanism of action of NSC 170030 involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and influencing cellular processes. The exact pathways and targets depend on the specific application and the biological system being studied.
類似化合物との比較
Similar Compounds
NSC 170030 can be compared with other compounds that have similar structures or functions. Some of these similar compounds include:
- NSC 125973
- NSC 1591-06-6
Uniqueness
What sets NSC 170030 apart from these similar compounds is its unique combination of chemical properties and its specific applications in research and industry. Its ability to undergo various chemical reactions and its potential therapeutic applications make it a valuable compound in scientific research.
特性
CAS番号 |
1591-06-6 |
|---|---|
分子式 |
C72H60Si6 |
分子量 |
1093.8 g/mol |
IUPAC名 |
1,1,2,2,3,3,4,4,5,5,6,6-dodecakis-phenylhexasilinane |
InChI |
InChI=1S/C72H60Si6/c1-13-37-61(38-14-1)73(62-39-15-2-16-40-62)74(63-41-17-3-18-42-63,64-43-19-4-20-44-64)76(67-49-25-7-26-50-67,68-51-27-8-28-52-68)78(71-57-33-11-34-58-71,72-59-35-12-36-60-72)77(69-53-29-9-30-54-69,70-55-31-10-32-56-70)75(73,65-45-21-5-22-46-65)66-47-23-6-24-48-66/h1-60H |
InChIキー |
DWGFRSJMJRLHBT-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C(C=C1)[Si]2([Si]([Si]([Si]([Si]([Si]2(C3=CC=CC=C3)C4=CC=CC=C4)(C5=CC=CC=C5)C6=CC=CC=C6)(C7=CC=CC=C7)C8=CC=CC=C8)(C9=CC=CC=C9)C1=CC=CC=C1)(C1=CC=CC=C1)C1=CC=CC=C1)C1=CC=CC=C1 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


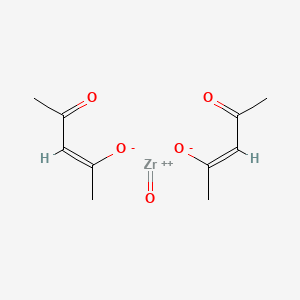

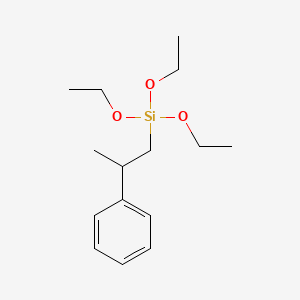
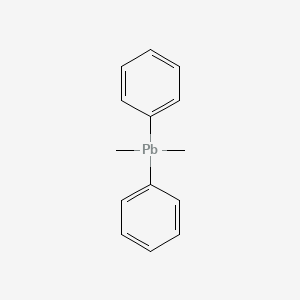





![2'-Azido[1,1'-biphenyl]-2-YL acetate](/img/structure/B12650190.png)

